molecular formula C14H23N3O3S B2365459 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1170302-10-9

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B2365459
CAS No.: 1170302-10-9
M. Wt: 313.42
InChI Key: AQZPHKLAAZIRHR-UHFFFAOYSA-N
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Description

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring substituted with a butylsulfonyl group and a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with butylsulfonyl chloride under basic conditions.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
  • 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
  • 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to molecular targets.

Biological Activity

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features a piperidine ring linked to a butylsulfonyl group and a cyclopropyl moiety adjacent to the oxadiazole ring. This configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that compounds with the 1,3,4-oxadiazole scaffold demonstrate potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
29aS. aureus0.5 µg/mL
29bMRSA0.25 µg/mL
17aE. coli1 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values range from 0.65 µM to 2.41 µM .
  • Mechanism of Action : The compound may induce apoptosis through pathways involving p53 activation and caspase cleavage . Molecular docking studies suggest strong interactions with key proteins involved in cancer cell proliferation.
Cancer Cell LineIC50 Value (µM)
MCF-70.65
U-9372.41
A5491.50

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented:

  • Research Insights : Compounds containing the oxadiazole ring have shown efficacy in reducing inflammation markers in experimental models . This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

  • Antitubercular Activity : A study by Dhumal et al. demonstrated that specific oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively, showcasing their potential in treating tuberculosis .
  • Neuroprotective Effects : Certain derivatives exhibited neuroprotective activity alongside their antimicrobial effects, indicating a multifaceted therapeutic potential .

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-3-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11-4-5-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZPHKLAAZIRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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